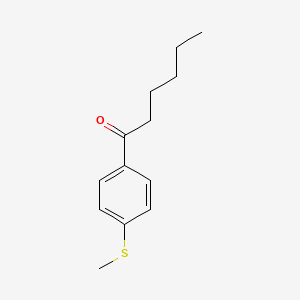

1-(4-Methylsulfanylphenyl)hexan-1-one

Description

1-(4-Methylsulfanylphenyl)hexan-1-one is a substituted hexanophenone derivative characterized by a methylsulfanyl (-SMe) group at the para position of the phenyl ring. The methylsulfanyl group is electron-donating, which may enhance resonance stabilization of the ketone moiety and affect intermolecular interactions in crystalline states .

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLMRALVOIPABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40760954 | |

| Record name | 1-[4-(Methylsulfanyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40760954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101267-05-4 | |

| Record name | 1-[4-(Methylthio)phenyl]-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101267-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylsulfanyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40760954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylsulfanylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylsulfanylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylsulfanylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed:

Oxidation: 1-(4-Methylsulfinylphenyl)hexan-1-one, 1-(4-Methylsulfonylphenyl)hexan-1-one.

Reduction: 1-(4-Methylsulfanylphenyl)hexan-1-ol.

Substitution: 1-(4-Nitrophenyl)hexan-1-one, 1-(4-Bromophenyl)hexan-1-one.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Analogues :

- 1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2) : Features a hydroxyl (-OH) group instead of -SMe. The -OH group increases polarity, leading to higher solubility in polar solvents compared to the methylsulfanyl derivative. NMR data for hydroxylated analogs show downfield shifts for aromatic protons (δ ~6.8–7.7 ppm) due to hydrogen bonding, whereas methylsulfanyl groups typically cause upfield shifts (δ ~7.2–7.5 ppm) .

- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP): Incorporates a fluorine atom and a pyrrolidine ring. Fluorine’s electronegativity increases the ketone’s electrophilicity, while the pyrrolidine enhances basicity. Crystallographic data reveal intermolecular N-H⋯Br interactions absent in non-amine derivatives .

- 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one : Contains multiple hydroxyl and methyl groups, resulting in lower melting points (142–201°C, depending on alkyl chain length) compared to sulfur-containing derivatives, which likely exhibit higher thermal stability due to stronger van der Waals interactions .

Table 1: Physical Properties of Selected Hexanone Derivatives

*Predicted based on structural analogs.

Biological Activity

1-(4-Methylsulfanylphenyl)hexan-1-one, a compound belonging to the class of substituted ketones, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its pharmacological effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHOS

- Molecular Weight : 208.32 g/mol

- IUPAC Name : this compound

This compound features a hexanone backbone with a para-methylthio substituent on the phenyl ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest the compound's potential as a lead structure for developing new antimicrobial agents.

Antiproliferative Effects

In cell line studies, this compound has demonstrated significant antiproliferative effects, particularly in cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC value of 15 µM. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Neurotransmitter Systems : The compound is believed to modulate neurotransmitter levels by inhibiting reuptake mechanisms, similar to other psychoactive substances. This results in increased synaptic concentrations of dopamine and serotonin.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways relevant to cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in Cancer Research : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against resistant strains of bacteria, showcasing promising results in reducing infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.